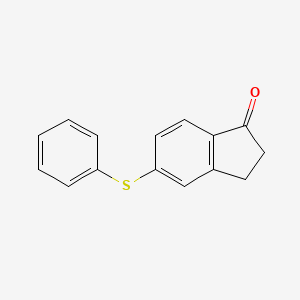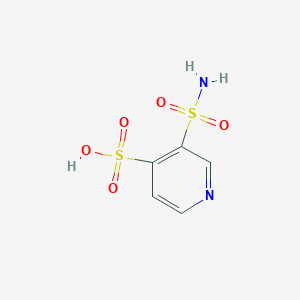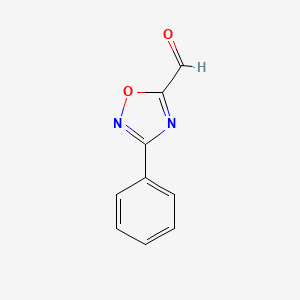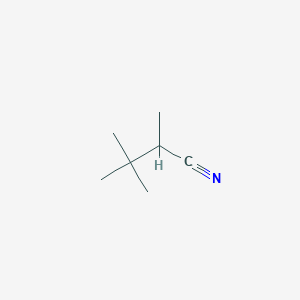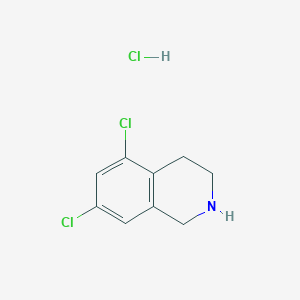
2-Chloro-8-fluoroquinoxaline
Vue d'ensemble
Description
Synthesis Analysis
Fluoroquinolones, a class of compounds that includes 2-Chloro-8-fluoroquinoxaline, are synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with a fluorine atom.
Chemical Reactions Analysis
Fluorinated quinolines, including this compound, undergo a variety of synthetic reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Physical and Chemical Properties Analysis
This compound is a heterocyclic organic compound with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol. Further physical and chemical properties are not specified in the available sources.
Applications De Recherche Scientifique
Applications antifongiques
Les quinoxalines ont démontré des propriétés antifongiques significatives . Par conséquent, la 2-chloro-8-fluoroquinoxaline pourrait potentiellement être utilisée dans le développement de nouveaux médicaments antifongiques.
Applications antibactériennes
Les quinoxalines présentent également des effets antibactériens . Cela suggère que la this compound pourrait être utilisée dans la création de nouveaux antibiotiques.
Applications antivirales
Les propriétés antivirales des quinoxalines indiquent que la this compound pourrait potentiellement être utilisée dans le développement de médicaments antiviraux.
Applications antimicrobiennes
Les quinoxalines ont montré des effets antimicrobiens . Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux agents antimicrobiens.
Traitement du cancer
Des dérivés de quinoxaline ont été utilisés dans des médicaments pour traiter les cellules cancéreuses . Par conséquent, la this compound pourrait potentiellement être utilisée dans le traitement du cancer.
Traitement des maladies infectieuses
Les quinoxalines étant une partie essentielle du traitement des maladies infectieuses , la this compound pourrait potentiellement être utilisée dans le développement de médicaments pour traiter diverses maladies infectieuses.
Mécanisme D'action
Target of Action
2-Chloro-8-fluoroquinoxaline is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, an enzyme critical for bacterial DNA replication . By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, thereby exerting their antibacterial effects .
Mode of Action
Fluoroquinolones, including this compound, inhibit bacterial DNA-gyrase by binding to the enzyme and preventing it from unwinding and replicating bacterial DNA . This action disrupts bacterial DNA replication, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA-gyrase, the compound prevents the unwinding of bacterial DNA, which is a crucial step in DNA replication . This disruption of the replication process leads to the death of the bacterial cells .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in the body . They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of bacterial DNA-gyrase by this compound leads to the disruption of bacterial DNA replication, resulting in the death of the bacterial cells . This makes the compound effective against a wide range of bacterial infections .
Action Environment
The efficacy and stability of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Chloro-8-fluoroquinoxaline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with bacterial DNA-gyrase, an enzyme critical for DNA replication in bacteria . By inhibiting this enzyme, this compound disrupts bacterial DNA replication, leading to antibacterial effects. Additionally, it has been observed to form complexes with metal ions, which can further enhance its biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting bacterial DNA-gyrase, thereby preventing bacterial cell division and proliferation . In eukaryotic cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to potential anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of bacterial DNA-gyrase, which prevents the supercoiling of bacterial DNA necessary for replication . This compound also binds to specific proteins and enzymes, altering their activity and leading to changes in cellular processes. For example, its interaction with metal ions can enhance its ability to disrupt bacterial cell membranes, further contributing to its antibacterial properties .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its antibacterial and anticancer activities. This compound interacts with enzymes such as bacterial DNA-gyrase and other metabolic enzymes, affecting metabolic flux and metabolite levels . Additionally, its interaction with metal ions can influence its metabolic stability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its chemical properties, such as its ability to form complexes with metal ions, which can enhance its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with metal ions can facilitate its localization to bacterial cell membranes, enhancing its antibacterial activity .
Propriétés
IUPAC Name |
2-chloro-8-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSFLIZYITHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







